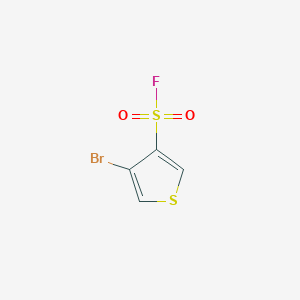

4-Bromothiophene-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

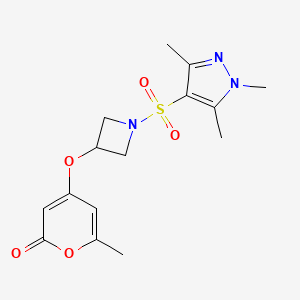

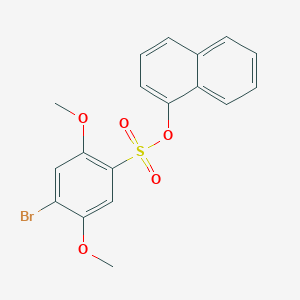

4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137648-83-8 . It has a molecular weight of 245.09 and its IUPAC name is this compound .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2BrFO2S2/c5-3-1-9-2-4 (3)10 (6,7)8/h1-2H .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .科学的研究の応用

Palladium-Catalyzed Coupling Reactions

4-Bromothiophene-3-sulfonyl fluoride serves as a precursor in palladium-catalyzed coupling reactions. Kobayashi et al. (2005) demonstrated that bromothiophene derivatives undergo coupling with aryl iodides in the presence of a silver(I) nitrate/potassium fluoride system, leading to products that retain the carbon-bromine bond. This property allows for subsequent palladium-catalyzed C-C bond-forming reactions, highlighting the compound's utility in complex organic syntheses (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Fluoride Sensing

In the development of sensors, this compound derivatives have been used to design specific and reversible fluoride sensors. Aboubakr et al. (2013) synthesized a sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor for anion detection, demonstrating high selectivity and reversibility for fluoride, which is significant for environmental monitoring and diagnostic applications (Aboubakr, Brisset, Siri, & Raimundo, 2013).

Synthesis of Fluorosulfonyl Compounds

Thomas and Fokin (2018) reported a regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, showcasing the compound's versatility in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to a range of compounds otherwise difficult to synthesize, underscoring the importance of this compound in medicinal chemistry and materials science (Thomas & Fokin, 2018).

Environmental Applications

This compound and its derivatives have been explored for environmental applications, such as the destruction of persistent organic pollutants. Zhang et al. (2013) investigated the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), where potassium hydroxide was found to effectively decompose these compounds, highlighting a potential application in the treatment of PFC-contaminated wastes (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).

作用機序

The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .

Safety and Hazards

将来の方向性

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new possibilities for the development of more efficient and diverse synthetic methods .

特性

IUPAC Name |

4-bromothiophene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFYAGBUDSGPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)